Product packaging for L-Proline sodium salt(Cat. No.:CAS No. 15383-56-9)

L-Proline sodium salt

Cat. No.: B3040079
CAS No.: 15383-56-9
M. Wt: 137.11 g/mol
InChI Key: CUTQWXGMRNLXQC-WCCKRBBISA-M
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Description

Current Paradigms in L-Proline Sodium Salt Research

Contemporary research involving this compound is concentrated in several key areas, highlighting its versatility as a research tool.

Organocatalysis and Chiral Ionic Liquids: A major focus is the use of L-proline and its derivatives, including its salts, in asymmetric organocatalysis. tandfonline.com Researchers are developing novel chiral ionic liquids (CILs) based on L-proline, which can function as efficient and recyclable catalysts for stereoselective reactions, such as the asymmetric Michael addition. mdpi.comresearchgate.net These CILs, sometimes synthesized using sodium salts of other molecules in an ion exchange process, have shown the ability to produce high conversions and enantioselectivities, in some cases superior to L-proline itself. mdpi.comresearchgate.net Furthermore, this compound is directly used as a co-catalyst in copper-catalyzed coupling reactions, such as the synthesis of aryl sulfones from aryl halides and sulfinic acid salts, demonstrating its utility in facilitating the formation of complex molecules under relatively mild conditions. acs.org

Pharmaceutical Formulation and Salt Cocrystals: In pharmaceutical sciences, there is a growing interest in creating multicomponent crystals to improve the properties of active pharmaceutical ingredients (APIs). Research has successfully produced and characterized salt cocrystals of L-proline with drugs like diclofenac (B195802) sodium. mdpi.com These studies aim to enhance critical pharmaceutical parameters such as solubility and dissolution rate, which are often limiting factors in drug efficacy. mdpi.comiucr.org The resulting diclofenac-sodium-proline-water complexes have demonstrated superior solubility and dissolution compared to diclofenac sodium alone. mdpi.com

Biotechnology and Plant Science: The role of proline as an osmoprotectant in plants under environmental stress, particularly salinity, is a well-established paradigm. core.ac.ukresearchgate.net Research in this area investigates how exogenous proline can improve salt tolerance by protecting cellular structures and proteins. nih.govoup.com The sodium salt form is particularly relevant for these studies, as it directly relates to the conditions of salt stress being investigated. Proline accumulation helps plants maintain cellular turgor, stabilize membranes, and scavenge free radicals. core.ac.uknih.gov

Significance in Chemical and Biological Systems

The importance of this compound stems from the fundamental roles of both L-proline and the sodium ion in various systems.

Significance in Chemical Systems: In chemical synthesis, L-proline and its derivatives are prized as powerful, non-toxic, and inexpensive organocatalysts. mdpi.com The secondary amine of the proline ring allows it to form key intermediates like enamines or iminium ions, which are central to many asymmetric transformations, including aldol (B89426) and Mannich reactions. niscpr.res.in The sodium salt is also utilized as a key intermediate in the synthesis of more complex molecules, such as in the preparation of N-phenylacetyl-L-proline, where L-proline is first converted to its sodium salt before reacting with phenylacetyl chloride. google.com This demonstrates its utility as a reactive building block in multi-step syntheses.

Significance in Biological Systems: The unique pyrrolidine (B122466) ring of L-proline forces a rigid conformation that is critical for the three-dimensional structure of proteins, particularly in the formation of turns and kinks in polypeptide chains. creative-proteomics.comacs.org It is a key component of collagen, where it provides structural stability. creative-proteomics.com In the context of cellular stress, particularly in plants, L-proline acts as a vital osmoprotectant, accumulating in high concentrations to mitigate the effects of salinity and drought. nih.govuliege.be This accumulation helps stabilize proteins and membranes against damage. nih.govuliege.be Furthermore, the transport of proline into cells is often directly linked to sodium ions. Many organisms utilize sodium-dependent transport systems, such as the Na+/proline symporter (PutP), to uptake proline from the environment, underscoring the direct biological synergy between proline and sodium. mdpi.combiologists.comnih.gov

Distinctive Characteristics for Specialized Research Applications

Several key characteristics of this compound make it particularly suitable for advanced research applications.

Enhanced Aqueous Solubility: A primary advantage of this compound over its parent amino acid is its significantly higher solubility in water. This property is crucial for a variety of experimental setups, allowing for the preparation of high-concentration aqueous solutions for use in biochemical assays, cell culture media, and as a solvent for certain chemical reactions. acs.org

Inherent Chirality: The compound retains the (S)-chirality of natural L-proline. mdpi.com This stereochemical integrity is indispensable for its application in asymmetric organocatalysis, where the goal is to selectively produce one enantiomer of a chiral product. mdpi.comniscpr.res.in

Physicochemical Properties: The physicochemical properties of aqueous solutions of sodium L-prolinate, such as density and viscosity, have been systematically studied. acs.org These properties are dependent on both concentration and temperature, with density and viscosity increasing with higher mass fractions of the salt and decreasing with rising temperatures. acs.org This well-characterized behavior is valuable for applications in chemical engineering, such as its potential use as a solvent for CO2 capture. acs.orgutp.edu.my

Biocompatibility and Stabilizing Effects: Derived from a naturally occurring amino acid, this compound is biocompatible. mdpi.com It has been shown to act as a stabilizer in various contexts, from protecting proteins and enzymes against denaturation under stress nih.gov to forming stable multicomponent salt cocrystals with pharmaceutical compounds. iucr.orgnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Aqueous Sodium L-Prolinate Solutions

This table presents the density and viscosity of aqueous solutions of sodium L-prolinate (SP) at various mass fractions and temperatures. The data shows that both density and viscosity decrease as temperature increases, and increase as the concentration of the salt rises.

Temperature (K)Mass Fraction of SPDensity (g·cm⁻³)Viscosity (mPa·s)
298.150.101.02911.328
303.150.101.02681.168
313.150.101.02220.916
323.150.101.01730.741
298.150.301.09633.321
303.150.301.09382.805
313.150.301.08882.072
323.150.301.08361.597

Data sourced from the Journal of Chemical & Engineering Data. acs.org

Table 2: Catalytic Performance in Asymmetric Michael Addition

This table illustrates the effectiveness of a Chiral Ionic Liquid (CIL) derived from L-proline compared to L-proline itself in catalyzing the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene. This highlights a key research application.

CatalystConversion (%)Enantiomeric Excess (ee, %)
L-proline9970 (syn)
[P₆,₆,₆,₁₄][ProCO₂] (A CIL)9393 (syn)
[Emim][ProCO₂] (A CIL)9185 (syn)

Data sourced from the journal Catalysts. mdpi.com The results show that while L-proline achieves high conversion, the CILs can provide significantly higher enantioselectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NNaO2 B3040079 L-Proline sodium salt CAS No. 15383-56-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTQWXGMRNLXQC-WCCKRBBISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Neutralization-Based Synthesis of L-Proline Sodium Salt

The primary and most direct method for synthesizing this compound is through a neutralization reaction. This process involves the reaction of L-Proline with sodium hydroxide (B78521). smolecule.com The chemical equation for this reaction is:

C₅H₉NO₂ + NaOH → C₅H₈NNaO₂ + H₂O smolecule.com

In this reaction, the acidic carboxylic group of the L-Proline molecule reacts with the strong base, sodium hydroxide, to form the corresponding sodium salt and water. This method is straightforward and widely used due to its simplicity and efficiency. smolecule.com The reaction is typically carried out at room temperature. patsnap.com The molar ratio of L-Proline to sodium hydroxide is generally 1:1 to ensure complete neutralization. patsnap.com Reaction times can vary from 0.5 to 3 hours. patsnap.com The resulting this compound is highly soluble in water, which is a key advantage over L-Proline itself for various applications. smolecule.com

Industrial Production Processes and Scale-Up Considerations

On an industrial scale, L-Proline can be produced through fermentation processes using specific microorganisms. For instance, strains of Micrococcus glutamicus are capable of producing L-Proline. google.com The fermentation is conducted under aerobic conditions in an aqueous nutrient medium. google.com Key factors influencing the yield of L-Proline in fermentation include the concentrations of biotin (B1667282) and specific ions like ammonium (B1175870) and chloride in the culture medium. google.com

Historically, the chemical synthesis of proline was first achieved by Richard Willstätter in 1900, involving the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane. wikipedia.org Emil Fischer later refined this synthesis using phthalimido-propylmalonic ester. wikipedia.org While these methods are historically significant, fermentation has become a more common route for industrial production.

For the production of this compound, the L-Proline produced via fermentation or other synthetic routes would then undergo the neutralization reaction with sodium hydroxide as described in the previous section. Scale-up of this neutralization step requires careful control of reaction conditions such as temperature, stoichiometry, and mixing to ensure consistent product quality and yield. The high water solubility of the sodium salt simplifies downstream processing and formulation. smolecule.com

Advanced Synthetic Approaches for Derivative Compounds

L-Proline and its sodium salt are valuable precursors for the synthesis of more complex molecules, particularly chiral ionic liquids (CILs). These CILs leverage the inherent chirality of L-Proline and are of great interest as catalysts and media in asymmetric synthesis. mdpi.comgrafiati.com

Synthesis of L-Proline-Based Chiral Ionic Liquids

Chiral ionic liquids (CILs) derived from L-Proline can be designed where the chiral center resides in either the cation or the anion. mdpi.com

To create CILs with a cationic L-Proline unit, the amine group of L-Proline is typically protonated. For example, reacting L-Proline with hydrochloric acid in methanol (B129727) protonates the secondary amine, forming (L)-proline hydrochloride. mdpi.com This cationic species can then be paired with various anions.

A common strategy involves an ion exchange reaction. For instance, the protonated L-proline chloride can be reacted with a sodium salt of a desired anion, such as a camphorsulfonate salt, to yield the target CIL. mdpi.com

Table 1: Examples of Cationic L-Proline-Based Chiral Ionic Liquids

Cation Anion Reference
(L)-2-carboxypyrrolidin-1-ium ((1D, 4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate mdpi.com
(L)-2-carboxypyrrolidin-1-ium ((1L, 4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate mdpi.com
(L)-2-carboxypyrrolidin-1-ium 4-methylbenzenesulfonate researchgate.net

The synthesis of CILs with an anionic L-Proline unit often starts with the formation of this compound through neutralization, as previously described. patsnap.com This salt is then used in an anion exchange reaction.

A widely used method is the anion-exchange resin methodology. mdpi.com In this approach, a halide salt of a desired cation (e.g., an imidazolium (B1220033) or phosphonium (B103445) salt) is passed through an anion exchange resin (such as Amberlite IRA-400) to replace the halide with a hydroxide ion. mdpi.comresearchgate.net The resulting basic solution is then neutralized with L-Proline. mdpi.com This method is advantageous as it avoids halide salt contamination in the final product. mdpi.com

For example, 1-ethyl-3-methylimidazolium (B1214524) bromide can be converted to its hydroxide form using an ion exchange column and then reacted with L-proline to produce 1-ethyl-3-methylimidazolium (L)-pyrrolidine-2-carboxylate. mdpi.com

Table 2: Examples of Anionic L-Proline-Based Chiral Ionic Liquids

Cation Anion Reference
trihexyl(tetradecyl)phosphonium (L)-pyrrolidine-2-carboxylate mdpi.com
1-ethyl-3-methylimidazolium (L)-pyrrolidine-2-carboxylate mdpi.com
1-(2-methoxyethyl)-3-methylimidazolium (L)-pyrrolidine-2-carboxylate mdpi.com
1-(2-hydroxyethyl)-3-methylimidazolium (L)-pyrrolidine-2-carboxylate mdpi.com
Choline (B1196258) (L)-pyrrolidine-2-carboxylate mdpi.com

These advanced synthetic strategies allow for the creation of a diverse range of L-Proline-based CILs with tunable properties for various applications in catalysis and material science. smolecule.commdpi.com

Compound List

Cationic L-Proline Unit Derivatization Strategies

Formation of L-Prolinol Derived Chiral Eutectic Mixtures

The synthesis of chiral eutectic mixtures derived from L-Prolinol, a derivative of L-Proline, represents a sustainable approach in asymmetric organocatalysis. rsc.orgdntb.gov.ua These mixtures are formed by combining L-Prolinol with a suitable hydrogen bond donor, such as glycolic acid (GA) or a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB). rsc.orgresearchgate.net The formation is a straightforward process involving the physical mixing of the components, often with gentle heating, until a homogeneous liquid is formed. rsc.org

The structural characteristics of these mixtures have been investigated using techniques such as ATR-FTIR spectroscopy. researchgate.net For instance, in L-Prolinol/glycolic acid mixtures, a proposed structure involves hydrogen bonding interactions between the hydroxyl and amino groups of L-Prolinol and the carboxylic acid group of glycolic acid. researchgate.net The resulting eutectic mixtures exhibit properties of sustainable solvents and have been successfully employed in asymmetric organocatalytic reactions. rsc.orggoogle.com

Table 1: Examples of L-Prolinol Derived Chiral Eutectic Mixtures

L-Prolinol DerivativeHydrogen Bond DonorMolar RatioResulting Mixture
L-ProlinolGlycolic Acid (GA)1:1Chiral Eutectic Solvent
L-ProlinolTetrabutylammonium Bromide (TBAB)VariousChiral Eutectic Solvent
(Ammoniummethyl)pyrrolidineNot SpecifiedNot SpecifiedChiral Deep Eutectic Solvents

Chemical Reactivity and Derivatization Studies

Oxidative and Reductive Transformations of L-Proline Moiety

The L-Proline moiety can undergo various oxidative and reductive transformations, leading to a range of valuable chemical compounds.

Oxidative Transformations:

The oxidation of L-Proline can yield different products depending on the oxidizing agent and reaction conditions. A notable transformation is the direct chemical oxidation of L-proline to pyrroline-2-carboxylate. unipi.it This has been achieved in an aqueous basic solution using vanadium(V) oxoanions, such as those derived from NH4VO3/NH3 or V2O5/MOH (where M is Na or K). unipi.it The reaction proceeds with quantitative yield, particularly with the V2O5/MOH system. unipi.it In contrast, oxidation with N-bromosuccinimide in water leads to the formation of 2-pyrrolidinone. unipi.it The use of hydrogen peroxide as an oxidant results in a mixture of succinimide (B58015) and succinic anhydride. unipi.it Furthermore, copper(I)-catalyzed Shono-type oxidation of proline residues within peptides has been demonstrated, showcasing a method for late-stage C(sp³)–H bond functionalization. nih.gov

Reductive Transformations:

The reduction of L-Proline derivatives is a key step in the synthesis of various chiral molecules. For instance, the reduction of γ-N-benzylamino-β-ketophosphonates, which can be prepared from L-proline, with catecholborane in THF at low temperatures produces syn-γ-N-benzylamino-β-hydroxyphosphonates with high diastereoselectivity. mdpi.com Reductive transformations of secondary amides, where N-Boc-L-proline can act as a Brønsted acid-type organocatalyst, have also been developed to produce α-stereogenic amines. thieme.deresearchgate.net Additionally, a single-step reductive dehydroxylation of α-ketols can be promoted by proline in the presence of potassium acetate, where proline itself acts as the reducing agent. rsc.org

Table 2: Summary of Oxidative and Reductive Transformations of L-Proline Moiety

TransformationReagentsProduct(s)Reference(s)
Oxidation NH4VO3/NH3 or V2O5/MOHPyrroline-2-carboxylate unipi.it
N-Bromosuccinimide/H2O2-Pyrrolidinone unipi.it
H2O2Succinimide and Succinic Anhydride unipi.it
Cu(I) catalystFunctionalized Proline Residues nih.gov
Reduction Catecholborane/THFsyn-γ-N-benzylamino-β-hydroxyphosphonates mdpi.com
N-Boc-L-proline (organocatalyst)α-Stereogenic Amines thieme.deresearchgate.net
Proline/KOAcDehydroxylated α-Ketols rsc.org

Ion Exchange Reactions and Cationic Substitution

The sodium cation in this compound can be readily replaced through ion exchange reactions, leading to the formation of novel chiral ionic liquids and other proline-based salts. mdpi.comresearchgate.net This is typically achieved by reacting this compound with a halide salt of a desired cation in a suitable solvent like methanol. patsnap.com For example, protonated L-proline can be reacted with various sodium salts, such as sodium p-toluenesulfonate (Na[p-TSA]), sodium docusate (B154912) (Na[AOT]), and sodium saccharin (B28170) (Na[SAC]), to yield the corresponding L-proline-based ionic liquids. mdpi.com The inorganic sodium salt byproduct is then typically removed by filtration after re-dissolving the crude product in a solvent like acetone. mdpi.com This methodology allows for the synthesis of a diverse range of chiral ionic liquids with different anionic counterparts. mdpi.comresearchgate.net

Complexation with Metal Ions and Coordination Chemistry

L-Proline and its sodium salt are effective chelating agents for a variety of metal ions due to the presence of both a carboxylate group and a secondary amine nitrogen atom, which can act as N- and O-donor atoms. researchgate.netajol.info This bidentate N,O-chelation is a fundamental aspect of its coordination chemistry. researchgate.net

Furthermore, L-proline has been shown to cooperatively bind Na+ and Cl− ions in aqueous solutions, forming a Pro·NaCl aggregate. rsc.org This interaction involves the binding of Na+ to the carboxylate-oxygen and Cl− to the ammonium-hydrogen atoms. rsc.org The complexation of L-proline with metal ions is not limited to transition metals; it also forms complexes with essential metals like Ca(II). derpharmachemica.com The resulting metal-proline complexes have applications in various fields, including catalysis. researchgate.net

Table 3: Stability Constants of Divalent Transition Metal-Prolinate Complexes

Metal IonOverall Stability Constant (Logβ)Gibbs Free Energy (ΔG) (kJ/mol)
Mn(II)19.45-112.75
Fe(II)19.23-111.49
Co(II)19.41-112.52
Ni(II)19.23-111.49
Cu(II)9.76-56.57
Zn(II)18.51-107.25
Data from Aliyu, H. N., & Sani, U. (2012). ajol.info

Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key analytical tool for identifying functional groups and probing the molecular interactions within a chemical compound.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the solid-state structure of L-Proline sodium salt, primarily by identifying its functional groups and the interactions involving them. The formation of the sodium salt from L-proline results in distinct changes in the vibrational spectrum, particularly in the regions associated with the carboxyl and amino groups.

In studies involving L-proline, the formation of a salt is confirmed by shifts in characteristic absorption bands. For instance, the conversion of a carboxylic acid group (-COOH) to a carboxylate anion (-COO⁻) upon forming a sodium salt leads to the disappearance of the C=O stretching vibration of the acid and the appearance of strong asymmetric and symmetric stretching bands for the carboxylate group. japsonline.com Research on cocrystals containing diclofenac (B195802) sodium and L-proline shows that L-proline exhibits a characteristic C=O stretching band at 1619 cm⁻¹ and a COO⁻ stretching band of the amino group at 1400 cm⁻¹. mdpi.com

Further analysis of materials containing L-proline and sodium ions reveals important interactive features. In a salt cocrystal of diclofenac sodium and L-proline, the formation of a hydrogen bond between the carboxy oxygen and the nitrogen atom of L-proline (C=O···HN) was detected by an FTIR band at 1620 cm⁻¹. mdpi.com The vibrational spectra of hexafluorosilicate (B96646) salts containing L-proline also show characteristic bands for C=O stretching (around 1745 cm⁻¹) and deformation vibrations of the NH₂⁺ group (around 1606 cm⁻¹). spectroscopyonline.com These studies underscore FTIR's capacity to confirm salt formation and detail the hydrogen bonding network. japsonline.commdpi.com

Table 1: Characteristic FTIR Bands for L-Proline and Related Salt Structures

Wavenumber (cm⁻¹) Assignment Compound Context Reference(s)
~1620 C=O···HN stretch Diclofenac-sodium-proline cocrystal mdpi.com
1619 C=O stretch L-Proline mdpi.com
1400 COO⁻ stretch L-Proline mdpi.com
~1745 C=O stretch (β-AlaH)(l-ProH)SiF₆ spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of this compound in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides unambiguous evidence of the compound's identity and conformation. mdpi.com

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. In studies of L-proline hydrochloride in deuterium (B1214612) oxide (D₂O), a common solvent for NMR, the proton signals of the pyrrolidine (B122466) ring are well-resolved. mdpi.com For the protonated form, the α-proton (H2) attached to the same carbon as the carboxyl group typically appears as a triplet. mdpi.com The protons of the pyrrolidine ring (H3, H4, H5) exhibit complex multiplets due to their spin-spin coupling. mdpi.com

In a CO₂-loaded aqueous solution of the sodium salt of alanine, another amino acid, ¹H NMR was used to identify and quantify the species present. wvu.edu For L-proline itself, ¹H NMR spectra can be complex due to the presence of rotamers, which are conformational isomers that differ by rotation around a single bond. researchgate.net When L-proline is transformed into its sodium salt, the chemical shifts of the protons, especially the α-proton, are expected to change due to the deprotonation of the carboxyl group and the resulting change in the electronic environment.

Table 2: Representative ¹H NMR Chemical Shifts for L-Proline in D₂O

Proton Chemical Shift (δ, ppm) Multiplicity Reference(s)
Hα (H2) ~4.27 t mdpi.com
Hδ (H5) ~3.32 - 3.20 m mdpi.com
Hβ (H3) ~2.32 - 2.27 m mdpi.com
Hγ (H4) ~2.06 - 1.86 m mdpi.com

(Note: Data is for L-proline hydrochloride in D₂O; shifts for the sodium salt may vary slightly but provide a structural reference.)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for complete structural confirmation. mdpi.com In the ¹³C NMR spectrum of L-proline hydrochloride in D₂O, the carboxyl carbon (C=O) signal appears significantly downfield, typically around 172 ppm. mdpi.com The carbons of the pyrrolidine ring appear at distinct chemical shifts, with the α-carbon (C2) appearing around 60 ppm and the other ring carbons (C3, C4, C5) appearing further upfield. mdpi.com

The formation of the sodium salt influences these chemical shifts. Studies on related amino acid salts, such as the sodium salt of alanine, have utilized ¹³C NMR to track the formation of species like carbamates and bicarbonates in solution. wvu.edu

Table 3: Representative ¹³C NMR Chemical Shifts for L-Proline in D₂O

Carbon Chemical Shift (δ, ppm) Reference(s)
C=O ~172.12 mdpi.com
Cα (C2) ~59.69 mdpi.com
Cδ (C5) ~46.20 mdpi.com
Cβ (C3) ~28.31 mdpi.com
Cγ (C4) ~23.37 mdpi.com

(Note: Data is for L-proline hydrochloride in D₂O; shifts for the sodium salt may vary slightly but provide a structural reference.)

Advanced NMR techniques provide deeper insights into the dynamic behavior and spatial relationships within and between molecules in solution. Pulsed-field gradient spin-echo (PGSE) NMR, a diffusion measurement technique, can be used to study the self-diffusion of molecules, which relates to their size and their interactions with the solvent. rsc.org In a study on L-prolinol-based mixtures, diffusion studies were conducted to analyze ion-pairing and molecular interactions. rsc.org Such techniques applied to this compound could elucidate its hydration shell and tendency to form aggregates in aqueous solution. ox.ac.uk

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is used to determine the spatial proximity of atoms within a molecule. It is particularly useful for determining the three-dimensional structure and conformation of molecules in solution. For L-proline, which can exist in both cis and trans conformations, NOESY is a critical tool for identifying the predominant form in a given environment.

Carbon-13 (<sup>13</sup>C) NMR Spectroscopic Analysis

Thermal Analysis for Compound Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability, melting point, and phase transitions of this compound. dntb.gov.uamdpi.com

Research on multicomponent crystals of diclofenac sodium and L-proline provides significant insight into the thermal behavior of systems containing these components. mdpi.commdpi.comnih.gov DSC thermograms of L-proline show a sharp endothermic peak corresponding to its melting point, which is reported to be between 226-227 °C. doi.org When combined with diclofenac sodium, new thermal events appear, indicating the formation of new crystalline phases (salt cocrystals). mdpi.commdpi.com

For example, a stable tetrahydrate form of a diclofenac-sodium-proline salt cocrystal was identified, which showed a mass loss of approximately 14.2% in TGA analysis, corresponding to the loss of four water molecules upon heating. mdpi.com An unstable monohydrate form was also identified, highlighting the ability of thermal analysis to detect different hydrated states (pseudopolymorphs). mdpi.comdntb.gov.ua These studies demonstrate that thermal methods are crucial for determining the temperature-dependent stability and hydration states of L-proline-containing salts. wu.ac.th

Table 4: Thermal Properties of L-Proline and Related Compounds

Compound/System Technique Key Finding Temperature (°C) Reference(s)
L-Proline (LP) Electrothermal Melting Point 226 - 227 doi.org
Diclofenac Sodium Proline Tetrahydrate (NDPT) DTA/TG Mass loss (dehydration) > 30 mdpi.com

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine changes in heat capacity, allowing for the identification of thermal transitions such as melting points and glass transitions. In the study of a salt cocrystal of diclofenac sodium and L-proline, DSC thermograms showed distinct endothermic peaks. nih.gov For a new cocrystal, initial endothermic events were observed around 85-86°C, with a subsequent melting peak at approximately 115-116°C. nih.gov Another study involving a diclofenac-sodium-proline-monohydrate cocrystal reported a melting point indicated by a DTA peak at 106°C, which was accompanied by rapid water loss. nih.gov The formation of a new crystalline phase is often indicated by a melting point that is different from the individual starting components. japsonline.com For instance, the cocrystal of diclofenac acid and L-proline exhibited a lower melting point than either of the original compounds. japsonline.com

Table 1: DSC Data for L-Proline Containing Cocrystals

Sample Initial Endothermic Peak (°C) Melting Point (°C) Reference
NDP cocrystal (from 90% methanol) 86.4 114.5 nih.gov
NDP cocrystal (from 90% ethanol) 85.2 115.2 nih.gov
NDP cocrystal (from 90% acetone) 85.3 116.5 nih.gov
Diclofenac-sodium-proline-monohydrate - 106 nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. In research involving L-proline doped sodium nitrate (B79036) crystals, TGA revealed a multi-stage decomposition process. researchgate.net A notable weight loss of about 10% was observed between 36°C and 603°C, followed by a more significant loss of 71% from 605°C to 1000°C. researchgate.net Similarly, for another L-proline doped sample, the weight loss was 8% and 72% in the same temperature ranges, respectively. researchgate.net In the case of a diclofenac sodium-L-proline salt cocrystal, the sample was found to decompose after 200°C, which was evident from a sharp mass loss in the TG thermogram. nih.gov

Diffraction Methods for Crystalline Structure Analysis

Diffraction techniques are indispensable for determining the crystalline structure of materials. By analyzing the pattern of diffracted X-rays, researchers can identify the crystalline phases present and determine the precise arrangement of atoms within the crystal lattice.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a powerful technique for identifying crystalline phases and obtaining information about the unit cell dimensions of a material. carleton.edu It is widely used to distinguish between different solid forms, such as polymorphs and cocrystals, based on their unique diffraction patterns. japsonline.commdpi.com In a study of L-proline doped sodium nitrate, XRPD confirmed that the doped crystal maintained the rhombohedral structure of pure sodium nitrate, although with slight changes in the unit cell parameters. researchgate.net The analysis of L-Proline Sodium Sulphate single crystals using XRPD identified an orthorhombic crystal system. scribd.com The sharp peaks in the diffraction patterns are indicative of the crystalline nature of the material. researchgate.net

Table 2: XRPD Data for L-Proline Sodium Sulphate Single Crystal

Parameter Value Reference
Crystal System Orthorhombic scribd.com
a 5.751 Å scribd.com
b 7.448 Å scribd.com
c 10.042 Å scribd.com

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. soton.ac.uk This technique provides precise atomic coordinates, bond lengths, and bond angles. For a salt cocrystal of diclofenac sodium, L-proline, and water, SCXRD analysis revealed the formation of two different structures: a stable tetrahydrate and an unstable monohydrate. nih.govdntb.gov.ua The determination of the crystal structure of pure L-proline without any inclusions has also been achieved with high precision, showing that the molecules are linked via N—H⋯O hydrogen bonds to form a two-dimensional network. nih.gov

Advanced Microscopy Techniques for Material Morphology

Advanced microscopy techniques offer direct visualization of the surface morphology and microstructure of materials at high magnifications.

Scanning Electron Microscopy (SEM) for Surface Characterization

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of materials. In studies involving L-proline, SEM has been used to observe the surface of various samples. For instance, in a study on the effect of L-proline on mild steel corrosion, SEM was employed to examine the morphology of the steel surface with and without the inhibitor. scispace.com Another study used SEM to characterize molecularly imprinted nanoparticles for the specific recognition of L-proline. nih.gov The technique allows for the detailed characterization of surface features, which can be correlated with the material's physical and chemical properties.

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) is a powerful analytical tool for visualizing and analyzing materials at the nanoscale. mdpi.com Operating on principles similar to a light microscope, TEM utilizes electrons instead of light, which have a much shorter wavelength. mdpi.com This fundamental difference allows TEM to achieve significantly higher optical resolution, enabling the detailed examination of particle size, shape, distribution, and crystallinity. mdpi.com In the context of L-proline and its derivatives, TEM provides critical insights into the formation and morphology of various nanoscale structures.

Recent research has demonstrated the utility of TEM in characterizing diverse nanostructures formed by self-assembling peptides containing proline. acs.org For instance, the stereoconfiguration of Pro-Phe-Phe tripeptides was found to direct the assembly into distinct nanoscale architectures, including nanoparticles, nanotapes, and fibrils. acs.org TEM imaging, in conjunction with atomic force microscopy (AFM), confirmed these varied morphologies. acs.org

In one study, L-proline was used as a stabilizer in the green synthesis of copper nanoclusters (L-Pro-Cu NCs). researchgate.net TEM was employed to characterize the structure and optical performance of these nanoclusters. researchgate.net The analysis revealed key information about the size and distribution of the synthesized nanoparticles.

Furthermore, investigations into the self-assembly of proline-containing peptides have utilized TEM to observe the time-dependent growth of spherical nanostructures. nih.gov For example, a peptide sequence designated as 3a, when analyzed in solution, showed the formation of nanoparticles that grew in hydrodynamic size over time, a process monitored in part by TEM. nih.gov The initial mixture of smaller (~18 nm) and larger (~98 nm) nanoparticles evolved into a more uniform distribution of 146 nm particles within three hours. nih.gov

The table below summarizes findings from a study where different stereoisomers of a Pro-Phe-Phe tripeptide were shown to form distinct nanostructures, as visualized by TEM.

Peptide Sequence StereoisomerObserved Nanostructure (via TEM)
Homochiral sequence (1a)Amorphous aggregates, occasional microcrystals acs.org
Gelling sequence (2a, DLL)Fibrillar network acs.org
Nongelling sequence (4a, LLD)Nanotapes acs.org
Sequence 3a (DLD)Spherical nanoparticles acs.orgnih.gov

These examples underscore the indispensable role of TEM in elucidating the nanoscale structures involving L-proline and its derivatives, providing direct visual evidence of their size, shape, and assembly.

Catalytic Applications in Organic Synthesis

Organocatalysis: Mechanistic Insights and Scope

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. L-proline and its salts are prominent in this field due to their low cost, stability, and non-toxic nature. libretexts.orguni-regensburg.de

The chiral nature of L-proline sodium salt is a key attribute that enables its use in asymmetric catalysis, where the goal is to selectively produce one of two enantiomers of a chiral molecule. smolecule.com This is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. L-proline-based catalysts have been successfully employed in a variety of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.netnih.gov The mechanism often involves the formation of chiral intermediates, such as enamines or iminium ions, which guide the stereochemical outcome of the reaction. libretexts.org

L-proline and its derivatives can act as bifunctional catalysts, where both the secondary amine and the carboxylic acid group (or its corresponding carboxylate salt) participate in the catalytic cycle. nih.govlibretexts.org The secondary amine can act as a Lewis base or form a nucleophilic enamine intermediate, while the carboxylic acid can act as a Brønsted acid to activate electrophiles. nih.gov This cooperative action within the same molecule can lead to highly organized transition states, resulting in enhanced reactivity and stereoselectivity. rsc.org In the case of this compound, the carboxylate group can also play a role in coordinating with metal ions or other species in the reaction mixture.

Asymmetric Catalysis for Enantioselective Transformations

Coupling Reactions Facilitated by this compound

In addition to its role in organocatalysis, this compound has proven to be an effective ligand in metal-catalyzed coupling reactions, particularly those involving copper.

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. L-proline and its sodium salt have been identified as excellent ligands for promoting these transformations, often allowing for milder reaction conditions and broader substrate scope compared to traditional methods. nih.govnih.govchimia.ch The bidentate nature of L-proline, with its ability to chelate the copper ion through the nitrogen of the secondary amine and the oxygen of the carboxylate, is thought to be crucial for its catalytic activity. mdpi.com

A notable application of this compound is in the copper(I)-catalyzed synthesis of aryl sulfones. nih.govacs.org This reaction involves the coupling of aryl halides with sulfinic acid salts. The use of a CuI/L-proline sodium salt catalytic system allows this transformation to proceed efficiently in a solvent like DMSO at temperatures ranging from 80-95 °C, affording the desired aryl sulfones in good to excellent yields. researchgate.netnih.govacs.org This method is compatible with a wide array of functional groups, including hydroxyl, amino, ketone, and ester groups, making it a versatile tool for the synthesis of structurally diverse aryl sulfones. acs.orggoogle.com

Table 1: Copper(I)/L-Proline Sodium Salt-Catalyzed Synthesis of Aryl Sulfones

Aryl Halide Sulfinic Acid Salt Product Yield (%)
4-Iodoanisole Sodium methanesulfinate 4-Methoxyphenyl methyl sulfone 95
1-Iodo-4-nitrobenzene Sodium benzenesulfinate 4-Nitrophenyl phenyl sulfone 92
4-Iodobenzonitrile Sodium p-toluenesulfinate 4-Cyanophenyl tolyl sulfone 88
2-Iodotoluene Sodium benzenesulfinate o-Tolyl phenyl sulfone 85

This table presents representative data on the synthesis of aryl sulfones.

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that creates a new chiral center. L-proline and its derivatives have been extensively studied as catalysts for this transformation. niscpr.res.in Chiral ionic liquids derived from L-proline have been developed and used as catalysts in the asymmetric Michael addition of ketones and aldehydes to nitro-olefins. mdpi.com These systems have demonstrated the ability to achieve high conversions and enantioselectivities, in some cases up to 95% ee. mdpi.comresearchgate.net The catalytic cycle is believed to proceed through an enamine intermediate formed between the ketone and the L-proline catalyst, which then attacks the nitro-olefin in a stereocontrolled manner. niscpr.res.in

Table 2: L-Proline-Based Catalysis in Asymmetric Michael Addition

Ketone Nitro-olefin Catalyst Enantiomeric Excess (ee %)
Cyclohexanone (B45756) trans-β-Nitrostyrene L-proline-derived CIL up to 97
Acetone 4-Nitro-β-nitrostyrene L-proline Moderate
Cyclopentanone trans-β-Nitrostyrene L-proline derivative High

This table showcases the effectiveness of L-proline-based catalysts in achieving high enantioselectivity in Michael addition reactions.

Copper(I)-Catalyzed Cross-Coupling Reactions

Role in the Synthesis of Diverse Heterocyclic Compounds

L-proline has been established as a highly effective organocatalyst in the synthesis of a wide array of heterocyclic compounds. thieme-connect.comorganic-chemistry.org Its utility stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, which can act in concert to facilitate various chemical transformations. tandfonline.com This allows it to catalyze reactions through mechanisms like enamine and iminium ion formation. lookchem.com The use of L-proline is often favored due to its low cost, availability, and environmentally benign nature, presenting a safer and more economical alternative to many metal-based catalysts. thieme-connect.comscispace.com

One prominent application is the [3+2] cycloaddition reaction between organic nitriles and sodium azide (B81097) to produce 5-substituted 1H-tetrazoles. thieme-connect.comorganic-chemistry.org This L-proline-catalyzed protocol is noted for its simple procedure, short reaction times, and excellent yields with a broad range of substrates, including aryl nitriles, aliphatic nitriles, and cyanamides. thieme-connect.comorganic-chemistry.orgscispace.com

L-proline is also instrumental in multicomponent reactions for synthesizing various indole (B1671886) derivatives. rsc.orgresearchgate.net For instance, it catalyzes the condensation of indoles, aldehydes, and malononitrile (B47326) in ethanol (B145695) at room temperature to yield 3-substituted indoles with high efficiency. lookchem.comrsc.org Similarly, it facilitates the Knoevenagel condensation between indole-3-aldehyde and 2,4-thiazolidinedione, leading to the formation of 5-(1H-indol-3-yl-methylene)-thiazolidine-2,4-dione derivatives. tandfonline.com The proposed mechanism involves the formation of an iminium ion intermediate between L-proline and the aldehyde, which then reacts with the active methylene (B1212753) compound. tandfonline.comlookchem.com Furthermore, L-proline has been employed in domino reactions to construct complex fused-ring systems like acenaphtho[1,2-b]indole (B282151) derivatives from enaminones and acenaphthoquinone. mdpi.com

The synthesis of spiro-heterocycles is another area where L-proline catalysis is significant. A one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids (like L-proline itself) can produce spirocyclic pyrrolidines, pyrrolizidines, and pyrrolothiazolidines with a high degree of stereoselectivity. rsc.org In some cases, L-proline is functionalized onto a support, such as manganese ferrite (B1171679) nanorods, to create a reusable, heterogeneous catalyst for these transformations. rsc.org

Additionally, L-proline is used in the Knoevenagel condensation to produce aurones, a class of flavonoids. mdpi.comresearchgate.net It can act as both a catalyst and a component of the solvent system, particularly in deep eutectic solvents. mdpi.comresearchgate.net

Table 1: L-Proline Catalyzed Synthesis of Heterocyclic Compounds

Heterocycle Class Reactants Catalyst/Solvent Key Findings Yield Reference(s)
5-Substituted 1H-Tetrazoles Organic Nitriles, Sodium Azide L-proline / DMF Environmentally benign, cost-effective, and efficient protocol for a broad range of substrates. Up to 98% thieme-connect.com, organic-chemistry.org, scispace.com
3-Substituted Indoles Indoles, Aldehydes, Malononitrile L-proline / Ethanol Green, one-pot multicomponent reaction at room temperature with high yields. Up to 98% rsc.org, lookchem.com, researchgate.net
Acenaphtho[1,2-b]indoles Enaminones, Acenaphthoquinone L-proline / Toluene, then H₂SO₄/Acetic Acid Domino reaction protocol with high regioselectivity and good yields. Up to 85% mdpi.com
5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-diones Indole-3-aldehyde, 2,4-Thiazolidinedione L-proline / Toluene Knoevenagel condensation forming a key intermediate for potential antihyperglycemic agents. 92% tandfonline.com
Spirocyclic Pyrrolidines/Pyrrolizidines 5-Arylidene thiazolidine-2,4-diones, Isatin, Secondary Amino Acids MnCoCuFe₂O₄@L-proline / Solvent-free Stereoselective synthesis of endo-isomers with a magnetically recoverable catalyst. High rsc.org

Application in Chiral Eutectic Mixtures as Sustainable Solvents

L-proline is a key component in the formulation of Chiral Deep Eutectic Solvents (CDESs), a class of sustainable solvents that are gaining attention as green alternatives to volatile organic compounds (VOCs). ua.esamazonaws.com These solvents are typically formed by mixing L-proline, acting as a hydrogen bond acceptor (HBA), with a suitable hydrogen bond donor (HBD). ua.eschemrxiv.org The resulting mixture has a melting point significantly lower than its individual components. nsf.gov The preparation is often straightforward, involving gentle heating and mixing of the components without the need for any additional solvent, which aligns with the principles of green chemistry. ua.esamazonaws.com

A variety of HBDs have been combined with L-proline to create these novel solvents. Common examples include glycerol (B35011), glycolic acid, oxalic acid, diethylene glycol, and 1,4-butanediol. ua.esamazonaws.comrsc.org The specific combination and molar ratio of the components determine the physicochemical properties of the resulting DES, such as viscosity, pH, and polarity, allowing for the creation of "task-specific" solvents. mdpi.comua.esnih.gov For instance, a mixture of L-proline and glycerol at a 1:2 molar ratio (Pro/Gly 1:2) has been shown to be an effective and recyclable medium. mdpi.comnih.gov Similarly, L-proline has been mixed with glycolic acid, with a 3:1 ratio identified as the eutectic point for this system. nih.gov

A significant advantage of these L-proline-based DESs is their dual role as both the reaction medium and the organocatalyst. ua.esamazonaws.com The inherent chirality and catalytic activity of L-proline are retained within the eutectic mixture. This has been successfully applied in various asymmetric organic reactions. For example, L-proline-based Natural Deep Eutectic Solvents (NADES), such as those made with glycerol, have been used as both solvent and catalyst for the Knoevenagel condensation to produce aurones. mdpi.comresearchgate.netnih.gov Studies have demonstrated that these L-proline-based systems can be superior to more common choline (B1196258) chloride-based DES for certain reactions. nih.gov They have also been employed in asymmetric Michael additions, where the DES/catalyst system can be recovered and reused over several cycles with minimal loss of performance. ua.esrsc.org

Research has also explored mixtures with L-prolinol, a derivative of L-proline, which forms chiral eutectic mixtures with components like n-tetrabutylammonium bromide (TBAB) and glycolic acid, serving as effective organocatalytic media for asymmetric conjugate additions. rsc.org

Table 2: Composition and Application of L-Proline Based Chiral Eutectic Mixtures

HBA HBD Molar Ratio (HBA:HBD) Application Key Findings Reference(s)
L-Proline Glycerol 1:2 Knoevenagel Condensation (Aurone Synthesis) Acts as both solvent and catalyst; recyclable and reusable for up to 6 cycles. mdpi.com, nih.gov, researchgate.net
L-Proline Glycolic Acid 1:1, 1:2 etc. (Eutectic at 1:3 GA:Pro) Michael Addition, Remediation of Pb²⁺ Forms a stable Natural Deep Eutectic Solvent (NADES); shows esterification. ua.es, researchgate.net, nih.gov
L-Proline Diethylene Glycol (DEG) 1:2 Asymmetric Michael Addition Showed the lowest freezing point (-49°C) in one study; acts as organocatalytic media. ua.es, amazonaws.com
L-Proline 1,4-Butanediol (BD) 1:2 Asymmetric Michael Addition Forms a stable liquid at room temperature for use as a green reaction medium. ua.es, amazonaws.com
L-Proline Oxalic Acid 1:1 Knoevenagel Condensation (Aurone Synthesis) Used as a recyclable low-transition-temperature solvent and catalyst. nih.gov
L-Proline Decanoic Acid 1:4.2 (Pro:Acid) Extraction of Phenolic Compounds Forms a NADES with good thermal stability; effective for extraction from wastewater. mdpi.com

Biochemical and Molecular Biological Investigations

Interactions with Enzymatic Systems and Metabolic Pathways

Modulation of Amino Acid Metabolism

L-proline and its sodium salt are integral to amino acid metabolism, a critical component of numerous downstream metabolic processes in plants and other organisms. The metabolism of L-proline is interconnected with the synthesis and degradation of other amino acids, and its regulation is crucial for adaptation to various environmental conditions. mdpi.com

The biosynthesis of L-proline primarily occurs through two pathways: the glutamate (B1630785) pathway and the ornithine pathway. nih.gov In the glutamate pathway, glutamate is converted to L-proline via the sequential action of the enzymes Δ1-pyrroline-5-carboxylate synthetase (P5CS) and Δ1-pyrroline-5-carboxylate reductase (P5CR). nih.govmdpi.com The ornithine pathway involves the conversion of ornithine to L-proline, a process that can replenish the urea (B33335) cycle. nih.gov The catabolism of L-proline back to glutamate is catalyzed by proline dehydrogenase (PDH) or proline oxidase (POX) and P5C dehydrogenase. nih.gov

Under conditions of salt stress, the expression of key genes involved in amino acid metabolism is altered. mdpi.com For instance, salt stress has been shown to induce the expression of the P5CS gene, leading to an accumulation of proline. frontiersin.orgnih.govfrontiersin.org Conversely, the expression of PDH, involved in proline degradation, can be downregulated under such stress, further contributing to proline accumulation. frontiersin.org The regulation of these enzymatic pathways is complex and can be influenced by factors such as light and hormones like abscisic acid. nih.gov

Exogenous application of L-proline or its sodium salt can also modulate endogenous amino acid metabolism. Studies have shown that external proline application can lead to a decrease in the activity of P5CS and an increase in the activity of PDH in some plant species under salt stress. frontiersin.org This suggests a feedback mechanism where the presence of external proline influences the plant's own proline synthesis and degradation pathways.

The interaction of L-proline with other amino acid metabolic pathways is also significant. For example, intermediates of proline metabolism, such as pyrroline-5-carboxylate (P5C), link the urea and citric acid cycles. nih.gov Furthermore, under stress conditions, the accumulation of proline can trigger the accumulation of other organic and inorganic compounds like glycine (B1666218) betaine (B1666868) and soluble sugars, which aid in osmotic adjustment. frontiersin.org

Table 1: Key Enzymes in L-Proline Metabolism

EnzymeAbbreviationFunctionPathway
Δ1-pyrroline-5-carboxylate synthetaseP5CSCatalyzes the rate-limiting step in proline biosynthesis from glutamate. nih.govoup.comBiosynthesis
Δ1-pyrroline-5-carboxylate reductaseP5CRReduces P5C to proline. nih.govmdpi.comBiosynthesis
Ornithine-δ-aminotransferaseOATConverts ornithine to P5C. nih.govnih.govBiosynthesis
Proline dehydrogenase / Proline oxidasePDH / POXCatalyzes the first step of proline degradation to P5C. nih.govCatabolism
P5C dehydrogenaseP5CDHConverts P5C to glutamate.Catabolism

Influence on Collagen Synthesis Pathways

L-proline is a fundamental building block of collagen, the most abundant protein in animals, making it essential for the structural integrity of tissues such as skin, bones, and connective tissues. nih.gov Collagen has a unique triple helix structure, which is rich in glycine, proline, and hydroxyproline (B1673980) residues. nih.gov The cyclic structure of proline confers rigidity to the polypeptide chain, which is crucial for the formation and stability of the collagen triple helix. nih.govnih.gov

The synthesis of collagen is a complex, multi-step process that relies on a sufficient supply of precursor amino acids, including proline. nih.gov Proline can be obtained from dietary sources, synthesized de novo within cells, or released from the breakdown of existing proteins, particularly collagen itself. nih.gov The hydroxylation of proline to hydroxyproline is a critical post-translational modification in collagen synthesis, catalyzed by the enzyme prolyl hydroxylase. This reaction requires cofactors such as oxygen, iron, and ascorbate (B8700270) (vitamin C). nih.gov Both proline and hydroxyproline are vital for the biosynthesis, structure, and strength of collagen. nih.gov

In the context of wound healing, which involves the synthesis, breakdown, and resynthesis of collagen, the availability of proline is a critical factor. nih.gov Increased collagen synthesis during processes like fibrosis also demands significant amounts of proline. nih.gov

While the direct influence of L-proline sodium salt on collagen synthesis pathways is primarily through providing the L-proline substrate, its enhanced solubility compared to L-proline may facilitate its availability in certain biochemical applications. smolecule.com Research indicates that L-proline interacts with enzymes involved in collagen synthesis, influencing cellular processes related to growth and repair. smolecule.com

Table 2: Role of Proline in Collagen Synthesis

FeatureDescription
Structural Component Proline's unique cyclic structure provides rigidity and is essential for the helical structure of collagen. nih.govnih.gov
Precursor Molecule Serves as a direct precursor for the synthesis of collagen polypeptides. nih.gov
Hydroxyproline Formation Proline is post-translationally hydroxylated to hydroxyproline, a key component for collagen stability. nih.gov
Wound Healing The demand for proline increases significantly during wound healing for new collagen formation. nih.gov

Cellular Homeostasis and Stress Response Mechanisms

Regulation of Gene Expression under Stress Conditions

L-proline and its sodium salt play a significant role in regulating gene expression in response to environmental stressors, particularly salt stress. nih.govnih.gov The accumulation of proline is a well-documented response in many plant species to abiotic stresses. nih.gov This accumulation is not merely a consequence of stress but is an active process involving the modulation of gene expression.

Under salt stress, the expression of genes involved in proline biosynthesis is often upregulated. A key gene in this process is P5CS (Δ1-pyrroline-5-carboxylate synthetase), which catalyzes the rate-limiting step in proline synthesis from glutamate. nih.govoup.com Studies have shown that salt stress induces a higher level of P5CS expression. nih.govfrontiersin.org For example, in Arabidopsis thaliana, the P5CS gene is induced to a higher level in salt-sensitive mutants compared to the wild type under NaCl stress. nih.gov Similarly, in Kosteletzkya virginica, the expression of KvP5CS1 was sharply up-regulated by salt stress. frontiersin.org

In addition to biosynthesis genes, the expression of genes related to proline transport can also be affected. The ProT gene, which is involved in proline transport, has been shown to be up-regulated under salt stress in some plant species. frontiersin.org

Conversely, the expression of genes involved in proline catabolism may be downregulated. The expression of PDH (proline dehydrogenase), which initiates proline degradation, has been observed to decrease under salt stress, contributing to the net accumulation of proline. frontiersin.org

Furthermore, L-proline can influence the expression of genes related to other stress-response pathways. For instance, exogenous proline application has been shown to up-regulate genes encoding antioxidant enzymes. nih.govfrontiersin.org In the desert plant Pancratium maritimum, proline was found to up-regulate stress-protective proteins like ubiquitin and dehydrins, even in non-stressed plants. oup.comnih.gov This suggests that proline may act as a signaling molecule that triggers broader stress-adaptive responses. oup.com

Table 3: L-Proline and Gene Expression Under Salt Stress

Gene/ProteinFunctionEffect of Salt Stress/Proline
P5CSProline biosynthesisUpregulated by salt stress. nih.govfrontiersin.org
PDHProline catabolismDownregulated by salt stress. frontiersin.org
ProTProline transportUpregulated by salt stress. frontiersin.org
UbiquitinProtein degradationUpregulated by salt stress and proline. oup.comnih.gov
DehydrinsStress-protective proteinsUpregulated by salt stress and proline. oup.comnih.gov
Antioxidant EnzymesROS detoxificationUpregulated by exogenous proline. nih.govfrontiersin.org

Role as an Osmoprotectant in Cellular Systems

One of the most well-established roles of L-proline and its sodium salt is that of an osmoprotectant, a compatible solute that accumulates in the cytoplasm of cells under osmotic stress, such as that caused by high salinity or drought. nih.govmdpi.comnih.gov Compatible solutes are low-molecular-weight, highly soluble, and non-toxic organic compounds that help cells maintain turgor pressure and metabolic function in a hyperosmotic environment. nih.gov

The accumulation of L-proline lowers the osmotic potential of the cytoplasm, creating a more favorable water potential gradient that helps to limit water loss and maintain cell turgor. mdpi.comoup.com This osmotic adjustment is crucial for the continuation of growth and metabolic activities under saline conditions. cropj.com

Beyond its role in osmotic adjustment, L-proline also acts as an osmoprotectant by stabilizing cellular structures, including proteins and membranes. nih.govmdpi.com It is thought to protect enzymes and membranes from the damaging effects of high ion concentrations and dehydration. oup.com For example, L-proline has been shown to protect mitochondrial electron transport chain complex II and enzymes like RuBisCO from stress-induced damage. nih.gov

In various organisms, from bacteria to plants, the accumulation of proline is a key strategy for coping with hyperosmotic stress. jmb.or.kr In the moderately halophilic bacterium Tetragenococcus halophilus, intracellular proline concentration increases significantly with rising NaCl concentrations. jmb.or.kr Exogenous application of proline has been shown to improve the growth of salt-stressed tobacco cell cultures, and this improvement was attributed to its role as an osmoprotectant for enzymes and membranes rather than just as a compatible solute for osmotic adjustment. oup.com

The enhanced solubility of this compound compared to L-proline may make it a particularly effective osmoprotectant in certain applications. smolecule.com

Antioxidative Defense Mechanisms

In addition to its roles in metabolism and osmoprotection, L-proline is also involved in antioxidative defense mechanisms. nih.govmdpi.com Abiotic stresses like high salinity lead to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause oxidative damage to cellular components including lipids, proteins, and nucleic acids. oup.comcropj.comnih.gov

L-proline contributes to mitigating oxidative stress through several mechanisms. It can act as a direct ROS scavenger, although the significance of this role is still under investigation. nih.govcropj.com More prominently, proline appears to enhance the enzymatic antioxidant defense system. mdpi.com

Studies have shown that the application of exogenous proline can increase the activities of key antioxidant enzymes. These include:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of superoxide radicals to oxygen and hydrogen peroxide. mdpi.com

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. oup.comoup.commdpi.com

Peroxidase (POX): Also involved in the detoxification of hydrogen peroxide. oup.comoup.commdpi.com

Ascorbate Peroxidase (APX): A key enzyme in the ascorbate-glutathione cycle, which detoxifies hydrogen peroxide. nih.govmdpi.com

Glutathione (B108866) Reductase (GR): Another essential enzyme of the ascorbate-glutathione cycle. mdpi.com

For example, in celery under salt stress, proline treatment significantly increased the activities of SOD, CAT, and POD. mdpi.com Similarly, in salt-stressed Pancratium maritimum, exogenous proline helped maintain significantly higher activities of catalase and peroxidase compared to plants stressed with NaCl alone. oup.comnih.gov

Furthermore, proline can also influence the levels of non-enzymatic antioxidants. It has been shown to increase the content of reduced ascorbic acid (AsA) and glutathione (GSH), which are crucial components of the cellular antioxidant system. mdpi.com By bolstering both enzymatic and non-enzymatic antioxidant defenses, L-proline helps to reduce oxidative damage, as indicated by lower levels of malondialdehyde (MDA), a product of lipid peroxidation. cropj.com

Reactive Oxygen Species (ROS) Scavenging

L-proline and its sodium salt are recognized for their role in mitigating oxidative stress by scavenging reactive oxygen species (ROS). nih.govcore.ac.uk Under various environmental stress conditions, plants accumulate proline, which helps protect against cellular damage. nih.gov Proline has been shown to directly scavenge or quench singlet oxygen (¹O₂) and hydroxyl radicals (•OH). core.ac.uknih.gov For instance, the production of ¹O₂ in the thylakoids of Brassica juncea cotyledons under strong illumination was significantly suppressed by proline. core.ac.uk In vitro studies have also demonstrated that proline can prevent the inactivation of enzymes by hydroxyl radicals, suggesting its direct role as a •OH scavenger. acs.org The mechanism is thought to involve hydrogen abstraction from proline by the highly reactive •OH radicals. acs.org This direct scavenging activity helps to maintain cellular redox homeostasis and protect macromolecules like proteins and membranes from oxidative damage. nih.govmdpi.com While some research points to proline's direct ROS scavenging capabilities, other evidence suggests its primary role may be indirect, through the enhancement of enzymatic antioxidant systems. mdpi.com

Protection of Antioxidant Enzymes (e.g., CAT, APX, POD, SOD)

L-proline plays a crucial role in protecting and enhancing the activity of key antioxidant enzymes, which are essential for detoxifying ROS. nih.govmdpi.com Studies have shown a positive correlation between proline accumulation and the increased activity of enzymes such as catalase (CAT), ascorbate peroxidase (APX), peroxidase (POD), and superoxide dismutase (SOD). mdpi.commdpi.com Exogenous application of proline has been found to increase the activity of these enzymes under various stress conditions, including salinity and heavy metal exposure. nih.govnih.gov For example, in young date palm plants exposed to cadmium (Cd) stress, treatment with proline resulted in higher activities of SOD, CAT, and glutathione peroxidase in both roots and leaves compared to untreated plants. nih.gov Similarly, in Brassica juncea under cadmium stress, exogenous proline increased the activities of antioxidant enzymes. nih.gov The protective effect of proline on these enzymes is attributed to its ability to act as a chemical chaperone, stabilizing their protein structure and preventing denaturation under stress. nih.govresearchgate.net This stabilization ensures the continued function of the enzymatic antioxidant defense system, thereby mitigating oxidative damage. mdpi.comtandfonline.com

Mitigation of Heavy Metal Toxicity

L-proline has been shown to alleviate the toxic effects of heavy metals, such as cadmium (Cd), in plants. nih.govnih.gov One of the primary mechanisms of heavy metal toxicity is the induction of oxidative stress through the generation of ROS. core.ac.uk Proline helps to counteract this by both scavenging ROS directly and enhancing the activity of antioxidant enzymes. nih.govnih.gov Furthermore, proline is suggested to be involved in the chelation of metal ions, which can reduce their bioavailability and toxicity. nih.govresearchgate.net In studies on Brassica juncea and young date palms, exogenous application of proline mitigated the adverse effects of cadmium, leading to improved growth and reduced oxidative damage. nih.govnih.gov Proline treatment has been observed to decrease the accumulation of cadmium in plant tissues. nih.govresearchgate.net It is also proposed that proline contributes to the synthesis of phytochelatins, which are peptides that chelate heavy metals and sequester them in the vacuole, thus detoxifying the cytoplasm. core.ac.uk

Membrane and Protein Stabilization Under Environmental Stress

L-proline is a well-known osmolyte that plays a critical role in stabilizing membranes and proteins under various environmental stresses, such as dehydration, high salinity, and extreme temperatures. nih.govmdpi.com As a compatible solute, proline accumulates in the cytoplasm, where it helps to maintain cell turgor and osmotic balance. nih.gov It interacts with the headgroups of phospholipids (B1166683) in membranes, which helps to modulate membrane fluidity and permeability, thereby preserving the structural integrity of cellular membranes and preventing leakage. mdpi.com Proline also acts as a chemical chaperone, protecting protein structure and preventing aggregation. nih.govfrontiersin.org It achieves this by promoting protein hydration and preventing denaturation. mdpi.comresearchgate.net For example, proline has been shown to protect citrate (B86180) synthase from thermodenaturation and to stimulate its renaturation after denaturation by urea. nih.govresearchgate.net This stabilization of proteins and enzymes is crucial for maintaining cellular function under stress conditions. nih.govresearchgate.net

Ion Homeostasis Regulation, including Na+/K+ Ratios

Under salt stress, maintaining a low cytosolic Na⁺/K⁺ ratio is crucial for plant survival. nih.gov L-proline plays a significant role in regulating ion homeostasis, particularly in managing sodium (Na⁺) and potassium (K⁺) levels. frontiersin.orgmdpi.com Exogenous application of proline has been shown to reduce the accumulation of Na⁺ while increasing the content of K⁺ in various plant species under salt stress, leading to a more favorable K⁺/Na⁺ ratio. frontiersin.orgmdpi.com For instance, in alfalfa, proline-treated plants exhibited lower Na⁺ concentrations and higher K⁺ content, resulting in a higher K⁺/Na⁺ ratio under saline conditions. mdpi.com This effect is partly achieved through the regulation of ion transporters. Proline can influence the expression of genes encoding transporters like the plasma membrane Na⁺/H⁺ antiporter (SOS1) and high-affinity potassium transporters (HKT), which are involved in extruding Na⁺ from the cytoplasm and maintaining K⁺ uptake. frontiersin.orgmdpi.com By helping to maintain ionic balance, proline mitigates the toxic effects of high salinity and supports plant growth. nih.govnih.gov

Protein Structure and Folding Modulation

L-proline's unique cyclic structure significantly influences protein architecture and the process of protein folding. wikipedia.org Being the only proteinogenic amino acid with a secondary amine, its side chain is bonded to the protein backbone in two places, forming a rigid five-membered ring. wikipedia.org This conformational rigidity restricts the dihedral angle φ of the polypeptide chain to approximately -65°, acting as a structural disruptor in regular secondary structures like alpha-helices and beta-sheets. wikipedia.org However, proline is frequently found at the beginning of alpha-helices, in the edge strands of beta-sheets, and is a key component in the formation of beta-turns. wikipedia.org

As a chemical chaperone, proline can assist in the proper folding of proteins and prevent their aggregation. frontiersin.orgnih.gov It is known to stabilize the native state of proteins by increasing the free energy of the unfolded state. plos.org Studies have shown that proline can protect enzymes from denaturation and aid in their renaturation. nih.govresearchgate.net The mechanism by which proline facilitates folding is complex; it is thought to trap folding intermediates and prevent them from aggregating. mdpi.com This property is particularly important under stress conditions where protein misfolding and aggregation are more likely to occur. frontiersin.org

Role in Plant Physiology and Adaptation

L-proline is a multifunctional amino acid that plays a pivotal role in various aspects of plant physiology and adaptation, extending beyond its function in protein synthesis. mdpi.comnih.gov It is a key player in plant responses to a wide range of environmental stresses, including drought, salinity, and extreme temperatures. nih.govresearchgate.net The accumulation of proline under these conditions is a common adaptive response observed in many plant species. nih.govresearchgate.net

Proline contributes to stress tolerance through several mechanisms:

Osmotic Adjustment: As a compatible osmolyte, it helps maintain cellular water balance and turgor pressure under osmotic stress. nih.gov

Antioxidant Defense: It scavenges reactive oxygen species and protects antioxidant enzymes, thereby mitigating oxidative damage. nih.govmdpi.com

Macromolecule Protection: It stabilizes proteins and membranes, preserving their structure and function. mdpi.com

Signaling Molecule: Proline metabolism can act as a signaling pathway, influencing adaptive responses and gene expression. nih.gov

Beyond stress adaptation, proline is also involved in various developmental processes. nih.govfrontiersin.org It is essential for cell wall synthesis and plays a role in plant growth and differentiation. nih.govfrontiersin.org High concentrations of proline are found in reproductive tissues, such as pollen and seeds, suggesting its importance in flowering, pollen fertility, and embryo development. mdpi.comnih.govd-nb.info

Enhancement of Stress Tolerance in Vitro and In Planta

L-proline and its salts are recognized for their role in mitigating the adverse effects of various environmental stresses on plants, both in laboratory settings (in vitro) and in whole plants (in planta). amazonaws.comresearchgate.net The application of exogenous proline has been shown to bolster plant resilience against abiotic stressors such as salinity, drought, and heavy metal toxicity. frontiersin.orgcore.ac.ukmdpi.com This enhancement of stress tolerance is attributed to several mechanisms.

Proline acts as a compatible osmolyte, a small, soluble molecule that accumulates in the cytoplasm to lower the cell's water potential, thereby maintaining turgor and water uptake under osmotic stress conditions like high salinity and drought. mdpi.comnih.gov By adjusting the osmotic balance, proline helps to protect cellular structures and functions. amazonaws.comnih.gov

Furthermore, proline is implicated in the protection of cellular components. It is suggested to stabilize proteins and membranes, safeguarding them from the denaturation and damage caused by stress-induced cellular dehydration. nih.govresearchgate.net It may also function as a molecular chaperone, assisting in the proper folding and maintenance of protein structures. frontiersin.org

Another critical role of proline in stress tolerance is its antioxidant activity. nih.gov Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to lipids, proteins, and nucleic acids. nih.gov Proline is capable of scavenging these harmful ROS, thereby reducing oxidative stress and protecting the cell from damage. frontiersin.orgnih.gov Studies have shown that exogenous application of proline can enhance the activities of various antioxidant enzymes, further contributing to the cellular defense system. core.ac.ukresearchgate.net

In vitro studies using plant tissue cultures have demonstrated that the addition of proline to the culture medium can improve the growth and survival of cells under stress conditions. researchgate.netnih.gov For instance, in callus cells of Medicago sativa, exogenous proline increased dry weight and free proline content under salinity stress. nih.gov Similarly, in planta studies across a wide range of crop species have consistently shown that the application of proline, often as a foliar spray or seed treatment, enhances growth, development, and yield under stressful environments. frontiersin.orgnih.gov

Influence on Photosynthetic Efficiency and Biomass Accumulation

The application of this compound has been observed to positively influence photosynthetic efficiency and, consequently, biomass accumulation in plants subjected to abiotic stress. frontiersin.orgnih.gov Photosynthesis is one of the primary physiological processes inhibited by environmental stresses such as salinity and drought, leading to reduced plant growth and productivity. frontiersin.orgnih.gov

Research indicates that exogenous proline application can help maintain or even improve photosynthetic performance under stress conditions. scielo.br This is achieved through several mechanisms. Proline helps to protect the photosynthetic apparatus, including the thylakoid membranes and key enzymes like RuBisCO, from stress-induced damage. nih.govnih.gov By stabilizing these structures, proline ensures the continued functioning of the light-dependent and light-independent reactions of photosynthesis.

Furthermore, proline contributes to the maintenance of stomatal conductance. frontiersin.org Under stress, plants often close their stomata to conserve water, which also limits the uptake of carbon dioxide (CO2), a crucial substrate for photosynthesis. Exogenous proline has been shown to promote stomatal opening, thereby facilitating CO2 diffusion into the leaf and sustaining photosynthetic rates. mdpi.com

Studies have reported that proline-treated plants under salt or drought stress exhibit higher levels of chlorophyll (B73375) and carotenoids, which are essential pigments for capturing light energy. frontiersin.org This preservation of photosynthetic pigments contributes to a higher quantum efficiency of photosystem II (Fv/Fm), a key indicator of photosynthetic health. frontiersin.orgmdpi.com

The enhanced photosynthetic capacity in proline-treated plants directly translates to increased biomass accumulation. nih.govscielo.br By sustaining carbon fixation and assimilation, plants are able to produce more organic matter, leading to greater shoot and root growth, and ultimately, higher yields. frontiersin.orgnih.gov For example, in salt-stressed Zea mays, foliar application of proline led to increased plant growth and yield characteristics. frontiersin.orgnih.gov Similarly, in Physalis peruviana plants under water deficit, proline pretreatment resulted in greater biomass accumulation. scielo.br

Table 1: Effects of Exogenous Proline on Photosynthesis and Biomass in Stressed Plants

Plant Species Stress Condition Observed Effects on Photosynthesis Observed Effects on Biomass
Olea europaea (Olive) Salinity Higher net photosynthesis, chlorophyll a and b, and carotenoid content. frontiersin.org -
Brassica juncea (Indian Mustard) Salinity Increased net photosynthesis, leaf area, stomatal conductance, intercellular CO2, transpiration rate, and quantum efficiency of photosystem II. frontiersin.org -
Solanum melongena (Eggplant) Salinity Improved photosynthetic attributes. frontiersin.org -
Pisum sativum (Pea) Salinity Improved photosynthetic attributes. frontiersin.org -
Sorghum bicolor (Sorghum) Salinity Positive effect on chlorophyll a and total chlorophyll content. frontiersin.org -
Zea mays (Maize) Salinity - Increased plant growth, number of seeds per plant, total grain weight, and 100-grain weight. frontiersin.orgnih.gov
Triticum aestivum (Wheat) Salinity - Increased fresh and dry biomasses, grain yield, and 1000-grain weight. nih.gov
Physalis peruviana (Goldenberry) Water Deficit Improved gas exchange (CO2 assimilation, stomatal conductance, transpiration). scielo.br Greater biomass accumulation. scielo.br

Proline Accumulation Dynamics under Abiotic Stress Conditions

The accumulation of proline is a widely observed metabolic response in plants subjected to various abiotic stresses, including salinity, drought, and extreme temperatures. amazonaws.comfrontiersin.org This accumulation is not merely a symptom of stress but is considered an adaptive mechanism that contributes to stress tolerance. researchgate.net The dynamics of proline accumulation are governed by a tightly regulated balance between its biosynthesis and catabolism. bioone.org

Under stress conditions, the biosynthesis of proline is significantly upregulated. frontiersin.org In plants, proline is primarily synthesized from glutamate via a two-step pathway catalyzed by the enzymes Δ1-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR). bioone.orgoup.com The expression of the genes encoding these enzymes, particularly P5CS, is often induced by stress, leading to an increased rate of proline synthesis. frontiersin.orgfrontiersin.org An alternative pathway for proline synthesis from ornithine, catalyzed by ornithine-δ-aminotransferase (OAT), can also contribute to proline accumulation, especially under certain conditions and in specific plant species. nih.govmdpi.com

Simultaneously, the degradation of proline is downregulated during stress. frontiersin.org Proline catabolism occurs in the mitochondria and involves the sequential action of proline dehydrogenase (PDH) and P5C dehydrogenase (P5CDH), which convert proline back to glutamate. bioone.orgd-nb.info The expression of the PDH gene is typically repressed by stress, preventing the breakdown of the accumulated proline. frontiersin.org This coordinated regulation of synthesis and degradation pathways ensures a rapid and substantial increase in cellular proline levels in response to environmental challenges.

The extent of proline accumulation can vary significantly among different plant species and even between different cultivars of the same species, often correlating with their level of stress tolerance. amazonaws.comnih.gov Salt-tolerant plants, for instance, generally exhibit a greater capacity for proline accumulation compared to salt-sensitive ones. nih.gov

Upon relief from stress, the accumulated proline is rapidly catabolized, serving as a ready source of energy and nitrogen to support recovery and regrowth. oup.com This rapid turnover highlights the dynamic nature of proline metabolism in response to changing environmental conditions.

Role as a Nitrogen Source and Energy Reserve in Plant Metabolism

Beyond its functions in stress adaptation, proline also serves as a crucial metabolic resource, acting as both a nitrogen source and an energy reserve. d-nb.infofrontiersin.org This is particularly important during and after periods of stress, as well as during specific developmental stages such as pollen development and seed germination. d-nb.info

As a nitrogen-containing amino acid, the carbon and nitrogen in proline can be utilized for the synthesis of other essential molecules. frontiersin.org When stress is alleviated, the large pool of accumulated proline is broken down, releasing nitrogen that can be reincorporated into proteins and other nitrogenous compounds, thereby supporting the plant's recovery and resumption of growth. oup.com Exogenous application of proline has also been shown to be utilized as a nitrogen source by plants under stress conditions. frontiersin.org

The catabolism of proline is an energy-yielding process. nih.gov The degradation of proline to glutamate in the mitochondria generates reducing equivalents in the form of FADH2 and NADH. d-nb.infomdpi.com These molecules can then enter the mitochondrial electron transport chain to produce ATP, providing a rapid source of energy for cellular processes. This energy supply is vital for fueling the metabolic activities required for stress recovery and for developmental processes that have high energy demands. nih.gov

For example, pollen grains are known to accumulate high levels of proline, which is thought to function as an energy source to support the rapid growth of the pollen tube during germination. d-nb.info Similarly, during seed germination, the breakdown of stored proline can provide the necessary energy and nitrogen to fuel the early growth of the seedling. nih.gov

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the interactions between L-proline and metal ions, providing detailed information on how these complexes are formed and stabilized.

DFT calculations have been instrumental in exploring the complexation of L-proline with alkali metal ions like Li+, Na+, and K+. elte.huresearchgate.net Studies show that these cations bind to proline in several distinct ways, known as complexation modes. researchgate.net The most stable and preferred coordination pattern involves the metal ion binding to both oxygen atoms of the carboxylate group in the zwitterionic form of proline; this is often referred to as a salt-bridged (SB) mode. researchgate.netnih.gov Another significant complexation mode involves the cation interacting with the carbonyl oxygen and the nitrogen atom of the amino acid. researchgate.net

The potential energy profiles for the complexation process reveal that for Li+, Na+, and K+, the lowest-energy conformer is consistently the one where the cation is coordinated to the two oxygen atoms of the zwitterionic proline. researchgate.net The interaction between the metal cations and L-proline is found to be primarily electrostatic in nature. nih.gov

Metal ion affinity (MIA) is a measure of the strength of the interaction between the metal ion and the molecule. DFT calculations have been used to determine these values, showing a trend related to the size and charge density of the cation. researchgate.net For alkali metals, the affinity generally decreases as the ion size increases.

Table 1: Calculated Gas-Phase Metal Ion Affinities (MIA) for L-Proline with Various Cations.
CationCalculated MIA (kcal/mol)Reference
Li+64.2 researchgate.net
Na+47.3 researchgate.net
K+34.6 researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the dynamic evolution of systems over time, providing insights into processes like hydration, conformational changes, and intermolecular interactions.

MD simulations of aqueous L-proline solutions show that proline significantly affects the surrounding water structure. researchgate.net It remains strongly hydrated even at high concentrations. rsc.org When dissolved with salts like NaCl, L-proline can form aggregates, such as a Pro·NaCl complex, where Na+ and Cl− ions cooperatively bind to the carboxylate-oxygen and ammonium-hydrogen atoms of proline, respectively. rsc.org Simulations also reveal that water molecules in the hydration shell of proline have an enhanced dipole moment, indicating stronger polarization compared to bulk water. researchgate.net The study of the dynamic hydration layer around similar molecules indicates it can extend up to ~18 Å. nih.gov

The Hofmeister series ranks ions based on their ability to affect the solubility of proteins and the stability of macromolecules. MD simulations, combined with experimental techniques like NMR spectroscopy, have been used to study the influence of various sodium salts on the conformation of proline-based peptide models. acs.orgnih.gov These studies demonstrate that anions from the salts preferentially interact with the cis conformers of the peptide models. acs.orgacs.orgresearchgate.net This preferential interaction, explained by the electrostatic potential surfaces, shifts the thermodynamic equilibrium, leading to a higher population of the cis conformer. acs.orgnih.gov This effect is significant as it shows that the addition of specific salts can be used to stabilize particular peptide conformations over a wide range of temperatures. nih.govacs.org

L-proline is often used as an excipient to stabilize protein formulations, preventing aggregation and reducing viscosity. nih.govtandfonline.com MD simulations provide a molecular-level understanding of these stabilizing effects. nih.gov Simulations of monoclonal antibodies (mAbs) with proline show that proline molecules interact with the antibody surface, particularly with aromatic residues like tyrosine. nih.govresearchgate.net This interaction can reduce protein self-association and aggregation. nih.govtandfonline.com

One proposed mechanism is that proline molecules are preferentially excluded from the protein's surface. researchgate.net This exclusion leads to an increase in the number of water molecules in the protein's hydration shell, which thermodynamically stabilizes the native protein structure. researchgate.net Other studies suggest proline has a generic colloidal stabilization effect, improving the stability of both protein and nanoparticle suspensions by modifying the potential of mean force (PMF) between particles. arxiv.org

Influence of Hofmeister Ions on Peptide Conformations

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, including DFT, are crucial for elucidating reaction mechanisms and understanding the intrinsic electronic properties of molecules. rsc.orgrsc.org These calculations can predict reaction pathways, transition state energies, and electronic features like molecular orbitals and charge distributions. rsc.orgrsc.org

For L-proline, quantum chemical calculations have been used to study its oxidation mechanisms. For instance, in the enzymatic oxidation of L-proline to iminoproline, calculations support a stepwise mechanism involving an initial fast proton transfer followed by a slower hydride transfer. nih.gov Studies on the oxidation of L-proline by hydroxyl radicals (HO•) have used DFT to determine that the reaction proceeds via hydrogen transfer, with the highest reactivity at the β- and γ-carbon atoms. royalsocietypublishing.org

These computational methods also allow for the analysis of electronic properties. Calculations of L-proline's frontier molecular orbitals (HOMO and LUMO), Mulliken charges, and Molecular Electrostatic Potential (MEP) provide insights into its reactivity and interaction sites. researchgate.net Such computational approaches are increasingly used not only to analyze known reactions but also to predict unknown reactions and guide the design of new catalysts and synthetic methods. rsc.orgrsc.org

Advanced Materials Science and Industrial Process Research

Development of Novel Functional Materials

L-Proline sodium salt is emerging as a valuable compound in the field of materials science. Its inherent properties, such as high solubility and chirality, make it a promising component for the development of novel functional materials. Researchers are exploring its use in creating new materials with tailored characteristics. For instance, this compound can act as an organocatalyst in various chemical reactions. smolecule.com The bifunctional nature of proline, containing both an amino and a carboxylic acid group, allows it to act as either an acid or a base, facilitating a range of chemical transformations and making it a versatile organocatalyst. mdpi.com

The development of chiral ionic liquids (CILs) based on L-proline is a significant area of research. These CILs, which can have L-proline as either the cation or the anion, are being investigated for their potential in asymmetric synthesis, a critical process in the production of specific enantiomers of chiral molecules. smolecule.commdpi.com The synthesis of these novel L-proline-based CILs has been achieved with moderate to high yields, and their chemical and thermal stability have been confirmed through various analytical techniques. mdpi.com

CO₂ Capture and Absorption Technologies using Aqueous Solutions of Sodium L-Prolinate

Aqueous solutions of sodium L-prolinate are being actively investigated as a potential solvent for carbon dioxide (CO₂) capture, a crucial technology for mitigating greenhouse gas emissions. acs.orgutp.edu.my These amino acid salt solutions offer several advantages over conventional amine-based solvents, including lower volatility, resistance to degradation, and reduced toxicity. acs.orgbohrium.com

Studies have focused on the physicochemical properties of aqueous sodium L-prolinate solutions, such as density, viscosity, and refractive index, at various concentrations and temperatures. acs.orgutp.edu.myacs.org Research indicates that the density, viscosity, and refractive indices of these solutions increase with higher concentrations of sodium L-prolinate and decrease with rising temperatures. utp.edu.myacs.org

The CO₂ loading capacity of sodium L-prolinate solutions has been shown to be influenced by temperature and pressure, with loading decreasing at higher temperatures and increasing with greater gas pressure. scribd.com Comparative studies have suggested that sodium L-prolinate solutions exhibit a higher CO₂ loading capacity than some conventional solvents like monoethanolamine (MEA) and sodium glycinate (B8599266) solutions. bohrium.comscribd.com The reaction mechanism involves the formation and subsequent hydrolysis of carbamate. bohrium.com This promising performance makes aqueous sodium L-prolinate a candidate for both low and high-pressure CO₂ absorption systems. scribd.com

Pharmaceutical Co-crystallization for Formulation Enhancement

Co-crystallization is a technique used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their pharmacological activity. researchgate.netijper.org L-proline, and by extension its sodium salt, is recognized as a highly effective co-former due to its ability to form strong and flexible interactions. researchgate.netresearchgate.net The use of amino acids like L-proline as co-formers is considered safe and holds significant potential for improving the properties of APIs. researchgate.netmdpi.com

Investigation of Improved Solubility and Dissolution Rates for Active Pharmaceutical Ingredients

A primary application of co-crystallization with this compound is the enhancement of solubility and dissolution rates of poorly water-soluble drugs, many of which fall under the Biopharmaceutical Classification System (BCS) Class II. proquest.comnih.gov By forming co-crystals, the crystal lattice of the API is altered, often resulting in weaker intermolecular bonds compared to the original compound, which can lead to improved dissolution. researchgate.net

Research has demonstrated significant success in this area. For example, co-crystals of the anti-inflammatory drug diclofenac (B195802) with L-proline have shown markedly improved solubility and dissolution rates. mdpi.comproquest.comnih.gov One study reported that a salt co-crystal of diclofenac potassium and L-proline enhanced the solubility of diclofenac potassium by up to 3.56 times and accelerated its intrinsic dissolution rate by 3.36 times. mdpi.comproquest.comdoi.org Similarly, a zwitterionic co-crystal of diclofenac acid with L-proline showed a 7.69-fold increase in solubility. nih.govnih.gov The formation of these multicomponent crystals, which can exist in different hydrated forms, has been confirmed through various analytical methods, including X-ray diffraction. nih.govdoi.org

The table below summarizes the enhanced dissolution rates of Lamotrigine when co-crystallized with L-proline at different molar ratios.

Molar Ratio (Lamotrigine:L-proline)Q5 Value (%)Dissolution Efficiency (DE) (%)
1:137.7357.80
1:243.8869.39
1:355.9771.52
1:477.8280.57

Data sourced from a study on the enhanced dissolution rate of Lamotrigine with L-proline co-crystals. researchgate.net

Applications in Biotechnology and Sustainable Agriculture

Cell Culture Media Supplementation

L-proline is a crucial component in cell culture media, essential for the growth and proliferation of various cell types. mpbio.com Studies have shown that proline-deficient media fail to support the DNA synthesis required for cell proliferation in certain cell types, such as hepatocytes. nih.gov Supplementing these media with L-proline restores this capability. nih.gov L-proline has been identified as a key factor in inducing the differentiation of embryonic stem (ES) cells towards a primitive ectoderm-like state. nih.gov Its role in protein structure, particularly in stabilizing the helical conformation of collagen, underscores its importance in cellular processes.

Development and Efficacy of Nanofertilizers

In the realm of sustainable agriculture, L-proline and its derivatives are being explored in the context of nanofertilizers to enhance crop resilience to environmental stressors like salinity. journalagent.comnih.gov The application of nanofertilizers aims to improve nutrient uptake efficiency and support optimal plant growth. mdpi.com

Exogenous application of proline has been shown to counteract the inhibitory effects of salt stress on plant growth and development. journalagent.comnih.gov For instance, in tomato cultures, the addition of proline to saline media enhanced shoot regeneration. journalagent.com Proline is believed to play a role in osmotic adjustment, protecting cellular structures, and serving as a source of energy and nitrogen. journalagent.comtandfonline.com

The synergistic effects of proline with nanofertilizers, such as those containing zinc oxide nanoparticles (ZnO-NPs), are also being investigated. tandfonline.com Zinc is a vital micronutrient for plants, acting as a cofactor for numerous enzymes involved in metabolic pathways. researchgate.net The use of ZnO-NPs as a nanofertilizer has shown promise in mitigating the negative impacts of salinity stress. tandfonline.com Combining proline application with nanofertilizers could offer a potent strategy for enhancing crop productivity in challenging agricultural environments. tandfonline.comfrontiersin.org

Q & A

Q. Advanced Research Focus

  • Dose-Response Modeling : Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation). Calculate EC₅₀/LC₅₀ values with 95% confidence intervals .
  • Bias Mitigation : Implement blinding and randomization in cell viability assays (e.g., MTT assays) to reduce observer bias. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing sample size justification and exclusion criteria .

How can researchers differentiate between kinetic and thermodynamic control in this compound-mediated asymmetric catalysis?

Q. Advanced Research Focus

  • Kinetic Studies : Perform time-resolved reaction monitoring via in-situ NMR or Raman spectroscopy. Plot enantiomeric excess (ee) vs. time to identify intermediates .
  • Thermodynamic Profiling : Compare product distributions under varying temperatures (Van’t Hoff analysis) and solvent polarities. Use DFT calculations to model transition states .
  • Control Experiments : Test achiral analogs (e.g., sodium glycinate) to confirm stereoselectivity originates from L-proline’s chiral center .

What methodologies ensure reproducibility in this compound’s hygroscopicity assessments?

Q. Basic Research Focus

  • Environmental Control : Conduct experiments in humidity chambers (e.g., 25°C, 60% RH) with real-time monitoring using capacitive sensors .
  • Gravimetric Protocol : Weigh samples at fixed intervals until mass stabilization. Correct for atmospheric CO₂ absorption using blank trials .
  • Data Reporting : Include raw mass change curves and derivative plots (dm/dt) in supplementary materials to enhance transparency .

How do researchers address conflicting hypotheses about this compound’s osmoregulatory vs. signaling roles in plant stress responses?

Q. Advanced Research Focus

  • Gene Knockout Models : Use CRISPR-Cas9 to silence P5CS (proline biosynthesis gene) in Arabidopsis. Compare osmotic tolerance in wild-type vs. mutants under salt stress .
  • Metabolomic Profiling : Apply LC-MS/MS to quantify proline, GABA, and compatible solutes (e.g., trehalose) in root exudates. Use partial least squares-discriminant analysis (PLS-DA) to identify correlated pathways .
  • Functional Rescue : Supplement mutants with exogenous this compound and monitor recovery of ion homeostasis via flame photometry .

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Feasible Synthetic Routes

Reactant of Route 1
L-Proline sodium salt
Reactant of Route 2
L-Proline sodium salt

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